2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine
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Overview
Description
2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core with an aminophenyl substituent. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with 4-nitrobenzaldehyde followed by reduction and cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of high-throughput reactors and continuous flow systems to enhance yield and purity while minimizing reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-aminophenyl)pyridine
- 2-(4-aminophenyl)imidazo[1,2-a]pyridine
- 2-(4-aminophenyl)thiazole
Uniqueness
2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrrolo[2,3-c]pyridine core differentiates it from other similar compounds, providing unique binding properties and potential therapeutic applications .
Properties
Molecular Formula |
C13H12N4 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine |
InChI |
InChI=1S/C13H12N4/c14-10-3-1-8(2-4-10)11-5-9-6-13(15)16-7-12(9)17-11/h1-7,17H,14H2,(H2,15,16) |
InChI Key |
YRDFJUFDPLLAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=CC(=NC=C3N2)N)N |
Origin of Product |
United States |
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